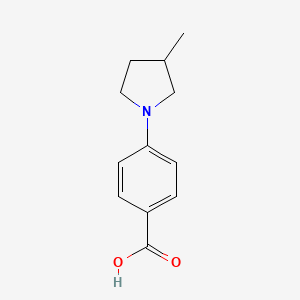

4-(3-Methylpyrrolidin-1-yl)benzoic acid

Description

BenchChem offers high-quality 4-(3-Methylpyrrolidin-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Methylpyrrolidin-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylpyrrolidin-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-9-6-7-13(8-9)11-4-2-10(3-5-11)12(14)15/h2-5,9H,6-8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWILPNYGUYVPFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C1)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 4-(3-Methylpyrrolidin-1-yl)benzoic acid

An In-depth Technical Guide to 4-(3-Methylpyrrolidin-1-yl)benzoic acid

Abstract

This technical guide provides a comprehensive scientific overview of 4-(3-Methylpyrrolidin-1-yl)benzoic acid, a heterocyclic carboxylic acid of significant interest to the chemical and pharmaceutical research communities. The document delineates its core chemical structure, physicochemical properties, a proposed robust synthetic pathway, and detailed protocols for its analytical characterization. By integrating foundational chemical principles with practical, field-proven methodologies, this guide serves as an essential resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel molecular entities. The strategic incorporation of the 3-methylpyrrolidine moiety onto a benzoic acid scaffold presents a valuable building block for creating structurally diverse and potentially bioactive compounds.

Introduction: The Scientific Rationale

The convergence of aromatic carboxylic acids and saturated nitrogen heterocycles within a single molecular framework represents a powerful strategy in modern medicinal chemistry. Benzoic acid and its derivatives are not only prevalent in nature but also serve as crucial precursors for a vast array of organic substances, including widely used food preservatives[1]. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in drug discovery.[2] Its non-planar, three-dimensional structure allows for an efficient exploration of pharmacophore space, contributing favorably to the stereochemistry and solubility of drug candidates[2].

4-(3-Methylpyrrolidin-1-yl)benzoic acid embodies the strategic fusion of these two key pharmacophores. The tertiary amine linkage to the aromatic ring and the stereocenter introduced by the methyl group on the pyrrolidine ring offer nuanced opportunities for molecular design and structure-activity relationship (SAR) studies. This guide aims to provide the scientific community with a detailed technical understanding of this compound, from its fundamental properties to its synthesis and characterization, thereby empowering its application in pioneering research endeavors.

Molecular and Physicochemical Profile

A thorough understanding of a molecule's identity and physicochemical properties is the bedrock of its application in research. These parameters govern its reactivity, solubility, and potential interactions within biological systems.

Chemical Identity

The fundamental identifiers for 4-(3-Methylpyrrolidin-1-yl)benzoic acid are summarized below.

| Identifier | Value | Source |

| CAS Number | 1291893-97-4 | |

| Molecular Formula | C₁₂H₁₅NO₂ | [3] |

| Molecular Weight | 205.25 g/mol | [3] |

| Chemical Structure | (Generated) | |

| SMILES | O=C(O)C1=CC=C(N2CC(C)CC2)C=C1 | [3] |

| IUPAC Name | 4-(3-methylpyrrolidin-1-yl)benzoic acid | (Systematic) |

Predicted Physicochemical Properties

While extensive experimental data for this specific molecule is not publicly available, its key physicochemical properties can be reliably predicted using established computational algorithms, such as those available through online platforms like ChemMine Tools or ACD/PhysChem Suite[4][5][6][7]. These predictions are vital for designing experimental conditions, such as selecting appropriate solvent systems for synthesis and purification, and for preliminary assessment of its drug-like potential.

| Property | Predicted Value Range | Significance in Drug Development |

| pKa (Acidic) | 4.0 - 4.5 | Influences ionization state at physiological pH, affecting solubility, permeability, and receptor binding. |

| pKa (Basic) | 8.5 - 9.5 | The tertiary amine's basicity is crucial for salt formation and interactions with biological targets. |

| LogP (Octanol-Water Partition) | 2.0 - 2.8 | Indicates lipophilicity, which is a key determinant of membrane permeability and pharmacokinetic profile.[4] |

| Aqueous Solubility (LogS) | -3.0 to -2.0 | Predicts solubility in aqueous media, a critical factor for formulation and bioavailability. |

| Polar Surface Area (PSA) | ~40 Ų | Relates to hydrogen bonding potential and is often used to predict cell permeability. |

Proposed Synthetic Pathway

The synthesis of N-aryl pyrrolidines is a common challenge in organic synthesis. The Buchwald-Hartwig amination reaction stands out as a powerful and versatile palladium-catalyzed cross-coupling method for forming C-N bonds, often overcoming the limitations of traditional methods[8]. We propose a robust two-step synthesis for 4-(3-Methylpyrrolidin-1-yl)benzoic acid starting from commercially available materials.

The causality behind this choice rests on the high functional group tolerance and broad substrate scope of the Buchwald-Hartwig reaction, which allows for the direct coupling of an aryl halide with a secondary amine under relatively mild conditions[8][9]. The initial esterification of 4-bromobenzoic acid protects the carboxylic acid, preventing it from interfering with the basic conditions of the subsequent coupling reaction. The final hydrolysis is a standard and high-yielding deprotection step.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4-(3-methylpyrrolidin-1-yl)benzoate

This protocol is based on established Buchwald-Hartwig amination procedures[9][10][11].

-

Reactor Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.4 equivalents).

-

Reagent Addition: Add methyl 4-bromobenzoate (1.0 equivalent) and anhydrous toluene (5 mL per 1 mmol of bromide).

-

Amine Addition: Add 3-methylpyrrolidine (1.2 equivalents) via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. The causality for heating is to overcome the activation energy for the catalytic cycle, ensuring a reasonable reaction rate.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.

-

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.

Step 2: Synthesis of 4-(3-Methylpyrrolidin-1-yl)benzoic acid

-

Reactor Setup: Dissolve the purified methyl 4-(3-methylpyrrolidin-1-yl)benzoate (1.0 equivalent) in a mixture of methanol and water (e.g., a 3:1 v/v ratio).

-

Hydrolysis: Add sodium hydroxide (2.0-3.0 equivalents) and heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours.

-

Monitoring: Monitor the disappearance of the starting ester by TLC.

-

Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.

-

Acidification: Cool the solution in an ice bath and carefully acidify to pH 4-5 with 1 M hydrochloric acid (HCl). A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of a synthesized compound is a non-negotiable step in chemical research. A combination of spectroscopic and chromatographic techniques provides a self-validating system to ensure structural integrity.

Analytical Workflow Diagram

Caption: Standard analytical workflow for compound validation.

Expected Spectroscopic Data

¹H NMR Spectroscopy (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to provide distinct signals for each unique proton environment.

-

Aromatic Protons: Two doublets in the aromatic region (δ 6.5-8.0 ppm). The protons ortho to the carboxylic acid group (positions 2 and 6) will appear downfield (δ ~7.8 ppm, d, J ≈ 8.8 Hz), while the protons ortho to the nitrogen (positions 3 and 5) will be shifted upfield due to the electron-donating effect of the nitrogen (δ ~6.6 ppm, d, J ≈ 8.8 Hz)[12][13].

-

Pyrrolidine Protons: A series of complex multiplets between δ 1.5-3.5 ppm. The methyl group will likely appear as a doublet around δ 1.1 ppm.

-

Carboxylic Acid Proton: A very broad singlet far downfield (δ > 12.0 ppm), which is characteristic of a carboxylic acid proton[12][13].

¹³C NMR Spectroscopy (101 MHz, DMSO-d₆): The carbon spectrum will confirm the number of unique carbon atoms.

-

Carbonyl Carbon: A signal in the δ 165-175 ppm range[14].

-

Aromatic Carbons: Signals between δ 110-155 ppm. The carbon attached to the nitrogen (C4) will be significantly downfield, while the carbon attached to the carboxyl group (C1) will also be distinct.

-

Pyrrolidine Carbons: Aliphatic signals in the δ 20-60 ppm range.

FTIR Spectroscopy (KBr Pellet): Infrared spectroscopy is ideal for confirming the presence of key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band from ~3300 cm⁻¹ to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer[15][16].

-

C=O Stretch (Carbonyl): A strong, sharp absorption band between 1710-1680 cm⁻¹ for the conjugated carboxylic acid carbonyl[16][17][18].

-

C-N Stretch: A moderate band in the 1320-1210 cm⁻¹ region.

-

Aromatic C=C Stretches: Peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (ESI+): Electrospray ionization mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 206.12.

Scientific Context and Potential Applications

The structural motifs within 4-(3-Methylpyrrolidin-1-yl)benzoic acid position it as a compound of high interest for drug discovery and materials science.

-

Scaffold for Medicinal Chemistry: The pyrrolidine ring is a cornerstone of many biologically active compounds, including anticancer and central nervous system agents[2]. This molecule serves as a versatile starting point or intermediate. The carboxylic acid provides a convenient handle for amide bond formation, allowing for its conjugation to other molecules of interest, a common strategy in the synthesis of complex drug candidates[19].

-

Fragment-Based Drug Design (FBDD): As a relatively small molecule with desirable physicochemical properties, it can be used in FBDD screening campaigns to identify initial hits against protein targets.

-

Probing Structure-Activity Relationships: The tertiary amine, the carboxylic acid, and the chiral center offer multiple points for chemical modification. This allows for the systematic exploration of how structural changes impact biological activity, which is the core principle of lead optimization in drug development. For instance, derivatives of 4-(pyrrolidinyl)benzoic acid have been explored as potent antagonists for biological targets like VLA-4, which is involved in inflammatory diseases.

Conclusion

4-(3-Methylpyrrolidin-1-yl)benzoic acid is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a detailed framework for its identity, predicted properties, and, crucially, a logical and robust pathway for its synthesis and characterization. The proposed experimental protocols are grounded in established, reliable chemical transformations, ensuring a high probability of success for researchers. By understanding the causality behind the methodological choices and the scientific context of this molecule, researchers are well-equipped to leverage its unique structural features in the pursuit of novel scientific discoveries.

References

-

Gaulton, A., et al. (2011). ChemMine tools: an online service for analyzing and clustering small molecules. Nucleic Acids Research, 39(Web Server issue), W496–W504. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

-

ResearchGate. FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. [Link]

-

ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]

-

Virtual Computational Chemistry Laboratory. On-line Software. [Link]

-

ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. [Link]

-

The Royal Society of Chemistry. Supplementary Information for a publication. [Link]

-

CD ComputaBio. Physicochemical Properties Prediction Service. [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

The Royal Society of Chemistry. Supplementary Information for a publication. [Link]

-

Wikipedia. Benzoic acid. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

Bose, D. S., et al. (2010). An Update on the Synthesis of Pyrrolo[3]benzodiazepines. Molecules, 15(9), 5879–5913. [Link]

-

PubChem. 4-(1H-Pyrrol-1-yl)benzoic acid. [Link]

-

D'Andrea, P., & Vitale, P. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

-

ACS Publications. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine. [Link]

-

ResearchGate. Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs. [Link]

-

MDPI. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. [Link]

-

Springer. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. [Link]

-

ResearchGate. Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs. [Link]

-

OUCI. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine. [Link]

-

PubChem. 4-(Pyrrolidin-1-yl)benzoic acid. [Link]

-

National Institutes of Health. Divergent total syntheses of pyrroloiminoquinone alkaloids enabled by the development of a Larock/Buchwald–Hartwig annulation/cyclization. [Link]

-

Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

-

MDPI. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines. [Link]

-

ResearchGate. 500 MHz 1 H NMR spectrum and expanded signals used for the quantitative study. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. iris.unipa.it [iris.unipa.it]

- 3. sphinxsai.com [sphinxsai.com]

- 4. ChemMine tools: an online service for analyzing and clustering small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. On-line Software [vcclab.org]

- 7. Physicochemical Properties Prediction Service - CD ComputaBio [computabio.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Divergent total syntheses of pyrroloiminoquinone alkaloids enabled by the development of a Larock/Buchwald–Hartwig annulation/cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 15. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characteristics of 3-Methylpyrrolidine Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Physicochemical Properties in Drug Discovery

In the intricate process of drug discovery and development, the journey from a promising molecular scaffold to a viable therapeutic agent is governed by a set of fundamental physicochemical properties. These characteristics—including lipophilicity, solubility, and ionization state—dictate a compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME).[1][2] The 3-methylpyrrolidine benzoic acid scaffold represents a class of compounds with significant potential, combining a basic aliphatic heterocycle with an acidic aromatic ring. This unique combination creates ampholytic and often zwitterionic character, presenting both opportunities and challenges in optimizing drug-like properties.

The pyrrolidine ring, a common motif in medicinal chemistry, can enhance aqueous solubility and offers a three-dimensional structure that can be crucial for target engagement.[3][4][5] Meanwhile, the benzoic acid moiety provides a key acidic handle for salt formation and interaction with biological targets.[6][7] Understanding and precisely measuring the physicochemical properties of derivatives from this scaffold are not merely academic exercises; they are critical, data-driven steps essential for rational drug design and for predicting a candidate's ultimate success.[8][9] This guide provides an in-depth exploration of the core physicochemical characteristics of these derivatives, the causality behind experimental choices for their determination, and their direct implications for drug development.

Core Physicochemical Properties and Structure-Property Relationships (SPR)

The defining feature of 3-methylpyrrolidine benzoic acid derivatives is their ampholytic nature, containing both a basic nitrogen in the pyrrolidine ring and an acidic carboxylic acid on the benzoic acid ring. This duality governs their overall physicochemical profile.

Ionization Constants (pKa)

The acid-dissociation constant, pKa, is arguably the most critical parameter for this class of compounds, as it determines the charge state of the molecule at a given pH.[10][11][12] These derivatives will typically have two pKa values:

-

Acidic pKa (pKa₁): Associated with the carboxylic acid group (typically in the range of 3.5-4.5).

-

Basic pKa (pKa₂): Associated with the protonated pyrrolidine nitrogen (typically in the range of 9.5-11.0).

The interplay between these two pKa values and the physiological pH of ~7.4 dictates the dominant species in the body, which profoundly affects solubility, permeability, and target binding.[1][13][14]

Structure-Property Insights:

-

Substitution on the Benzoic Acid Ring: Electron-withdrawing groups (e.g., -Cl, -CF₃) will lower the acidic pKa, making the carboxyl group more acidic. Conversely, electron-donating groups (e.g., -OCH₃) will raise it.

-

Substitution on the Pyrrolidine Ring: The 3-methyl group provides a slight electron-donating effect, marginally increasing the basicity (raising the pKa) of the nitrogen compared to an unsubstituted pyrrolidine.

Lipophilicity (LogP and LogD)

Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous one.[13][15]

-

LogP (Partition Coefficient): Refers to the partitioning of the neutral species only. For these derivatives, the neutral species is the zwitterion, which has very low lipophilicity.

-

LogD (Distribution Coefficient): The more biologically relevant parameter, LogD measures the partitioning of all species (neutral, cationic, anionic) at a specific pH.[16]

The LogD profile of these compounds is typically a "U-shaped" curve, with the lowest lipophilicity observed at the isoelectric point (pI), where the zwitterionic form dominates. At low and high pH, where the molecule is charged, its LogD value increases as the charge is masked by counter-ions, but permeability across membranes is generally highest for the neutral form.

Aqueous Solubility

Solubility is a critical factor for oral absorption and formulation. It is heavily influenced by both the solid-state properties (crystal lattice energy) and the ionization state of the molecule.[17][18]

-

Intrinsic Solubility (S₀): The solubility of the neutral (zwitterionic) form. This is often the lowest point of solubility for these compounds.

-

pH-Dependent Solubility: Solubility dramatically increases at pH values below the acidic pKa (forming the highly soluble cationic salt) and above the basic pKa (forming the highly soluble anionic salt).

It is essential to distinguish between kinetic and thermodynamic solubility.[19][20] Kinetic solubility is a high-throughput screening measurement, while thermodynamic solubility represents the true equilibrium state and is crucial for later-stage development.[20][21][22][23]

Solid-State Properties: Melting Point and Crystallinity

The melting point (Tm) provides an indication of the crystal lattice energy. A high melting point often correlates with lower solubility and can be influenced by the ability of the zwitterionic form to form strong intermolecular hydrogen bonds.[18] Differential Scanning Calorimetry (DSC) is the standard technique for accurately determining the melting point and assessing the compound's crystallinity and polymorphism.[24][25][26][27]

| Property | Typical Range / Behavior | Key Implication for Drug Development |

| Acidic pKa (pKa₁) | 3.5 – 4.5 | Influences dissolution and solubility in the stomach. |

| Basic pKa (pKa₂) | 9.5 – 11.0 | Governs solubility and charge state in the intestine. |

| LogD at pH 7.4 | 0 – 3 | A balance is needed: high enough for membrane permeability, low enough for solubility. |

| Kinetic Solubility | > 60 µg/mL (Target) | Early indicator to flag potential absorption issues.[17] |

| Melting Point (Tm) | 150 – 250 °C | High Tm can indicate strong crystal packing, potentially leading to lower solubility. |

Experimental Determination Protocols

The following protocols are foundational for characterizing any new 3-methylpyrrolidine benzoic acid derivative. They are designed as self-validating systems, incorporating calibration and controls to ensure data integrity.

Protocol: pKa Determination by Potentiometric Titration

This method is the gold standard for pKa determination due to its accuracy and direct measurement principle.[28][29]

Causality: Potentiometric titration measures the change in pH of a solution as a titrant (a strong acid or base) is added.[11] The inflection points on the resulting titration curve correspond to the pKa values, where the concentrations of the protonated and deprotonated species of a functional group are equal.[11][28]

Step-by-Step Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (25 °C).[28]

-

Sample Preparation: Accurately weigh and dissolve the compound in an appropriate co-solvent (if necessary due to low water solubility) and water to a final concentration of approximately 1-10 mM. Ensure the ionic strength is kept constant (e.g., with 0.15 M KCl).[12][28]

-

Titration - Acidic pKa: Start the titration with a standardized strong acid (e.g., 0.1 M HCl) to protonate all species. Then, titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition.

-

Titration - Basic pKa: Continue the titration with the strong base through the second equivalence point.

-

Data Analysis: Plot pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points of the titration curve. This can be precisely located by finding the peak of the first derivative of the curve.

Protocol: LogD Determination by Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and an aqueous buffer at a specific pH.[16][30][31]

Causality: The shake-flask method relies on allowing a compound to reach equilibrium between two immiscible phases (n-octanol and a pH-controlled aqueous buffer). The ratio of the compound's concentration in each phase provides a direct measure of its distribution coefficient.

Step-by-Step Methodology:

-

Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS at pH 7.4) and vice-versa by mixing and allowing them to separate overnight. This prevents volume changes during the experiment.

-

Sample Addition: Add the test compound (from a stock solution in a minimal amount of solvent like DMSO) to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated buffer.

-

Equilibration: Shake the vial vigorously for a set period (e.g., 2 hours) at a constant temperature (25 °C) to ensure equilibrium is reached.[32]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

-

Calculation: Calculate LogD using the formula: LogD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]).

Protocol: Thermodynamic Solubility Determination

This method measures the solubility of a compound at equilibrium and is considered the most accurate method for solubility assessment.[20][23]

Causality: By adding an excess of solid compound to a buffer and allowing it to equilibrate over an extended period, a saturated solution is formed. Measuring the concentration of the compound in the filtrate of this solution gives the true thermodynamic solubility.

Step-by-Step Methodology:

-

Sample Addition: Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest (e.g., pH 7.4 PBS).

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[19]

-

Phase Separation: Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid.

-

Quantification: Dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.

-

Verification: The presence of remaining solid in the vial after the experiment confirms that a saturated solution was achieved.

Implications for Drug Development

The physicochemical data generated through these protocols are not merely descriptive; they are predictive and form the basis for critical decisions in the drug development pipeline.

-

Absorption: The pKa values and the resulting LogD at physiological pH are key predictors of oral absorption.[1][33] A compound must have sufficient lipophilicity (LogD > 0) to cross the lipid membranes of the gut wall but also sufficient aqueous solubility to dissolve in the gastrointestinal fluids. For 3-methylpyrrolidine benzoic acid derivatives, the zwitterionic nature can pose a challenge to passive diffusion.

-

Distribution: Lipophilicity influences the volume of distribution. Highly lipophilic compounds may partition extensively into tissues, leading to lower plasma concentrations, while highly polar (low LogD) compounds may be restricted to the bloodstream.

-

Formulation: Solubility data is paramount for developing a viable dosage form.[17] For poorly soluble compounds, salt formation by targeting either the acidic or basic handle is a common strategy to enhance solubility and dissolution rate.

-

Regulatory Compliance: Regulatory bodies like the FDA and EMA require comprehensive physicochemical characterization as part of the drug substance control strategy, as outlined in guidelines such as ICH Q6A.[34][35][36][37]

Conclusion

The 3-methylpyrrolidine benzoic acid scaffold offers a rich chemical space for drug discovery. However, its inherent ampholytic and zwitterionic properties demand a rigorous and early assessment of its physicochemical characteristics. A thorough understanding of pKa, LogD, solubility, and solid-state properties, obtained through robust and validated experimental protocols, is indispensable. This knowledge allows medicinal chemists and drug development scientists to build clear structure-property relationships, enabling the rational design of derivatives with optimized ADME profiles and a higher probability of clinical success.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

-

PMC. Development of Methods for the Determination of pKa Values. Available from: [Link]

-

BioDuro. ADME Solubility Assay. Available from: [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

ResearchGate. Evaluation of USP melting point standards by differential scanning calorimetry. Available from: [Link]

-

ACD/Labs. The Impact of Ionization in Drug Discovery & Development. Available from: [Link]

-

PubMed. In vitro solubility assays in drug discovery. Available from: [Link]

-

ResearchGate. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

-

PhysChem Forum. The Influence of Physicochemical Properties on ADME. Available from: [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. Available from: [Link]

-

Domainex. Thermodynamic Solubility Assay. Available from: [Link]

-

Scribd. Benzoic Acid and Derivatives. Available from: [Link]

-

SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available from: [Link]

-

protocols.io. LogP / LogD shake-flask method. Available from: [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

PharmaRegulatory.in. Reference Standards & Characterization Explained: Ultimate Guide to API Regulatory Submissions and Compliance. Available from: [Link]

-

Cambridge MedChem Consulting. LogP/D. Available from: [Link]

-

ResearchGate. (PDF) Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Available from: [Link]

-

ResearchGate. (PDF) LogP / LogD shake-flask method v1. Available from: [Link]

-

Michael Green. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Available from: [Link]

-

ACS Publications. Comparative Study of DSC-Based Protocols for API-Polymer Solubility Determination. Available from: [Link]

-

YouTube. Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. Available from: [Link]

-

ResearchGate. LogP / LogD shake-flask method. Available from: [Link]

-

TA Instruments. The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. Available from: [Link]

-

ResearchGate. Using Measured pK(a), LogP and Solubility to Investigate Supersaturation and Predict BCS Class | Request PDF. Available from: [Link]

-

Safrole. Pyrrolidine Properties, Reactions and Applications. Available from: [Link]

-

PubMed. In silico pKa prediction and ADME profiling. Available from: [Link]

-

ResearchGate. Structure-property Relationships Reported for the New Drugs Approved in 2022. Available from: [Link]

-

Wikipedia. Benzoic acid. Available from: [Link]

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available from: [Link]

-

PubMed. Perceptual properties of benzoic acid derivatives. Available from: [Link]

-

PubMed. Structure-property Relationships Reported for the New Drugs Approved in 2022. Available from: [Link]

-

An International Health Care and Pharmaceutical Application. Guidelines. Available from: [Link]

-

Wikipedia. Differential scanning calorimetry. Available from: [Link]

-

Scribd. Ich Guidelines 2. Available from: [Link]

-

NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA). Available from: [Link]

-

PMC. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. Available from: [Link]

-

PubMed. Structure-Property Relationships Reported for the New Drugs Approved in 2024. Available from: [Link]

-

European Pharmaceutical Review. ICH Q6A - Specifications: Test procedures and acceptance criteria. Available from: [Link]

-

EMA. efpia_comments_gdle_chemistry.... Available from: [Link]

-

YouTube. Lecture #2 Physicochemical Properties of Drug Molecules UI Creates 2024. Available from: [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. In silico pKa prediction and ADME profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. researchgate.net [researchgate.net]

- 5. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]

- 6. Benzoic acid | 65-85-0 [chemicalbook.com]

- 7. Benzoic acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Structure-property Relationships Reported for the New Drugs Approved in 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 14. youtube.com [youtube.com]

- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 16. researchgate.net [researchgate.net]

- 17. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 21. enamine.net [enamine.net]

- 22. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 23. evotec.com [evotec.com]

- 24. researchgate.net [researchgate.net]

- 25. Comparative Study of DSC-Based Protocols for API-Polymer Solubility Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 27. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 28. creative-bioarray.com [creative-bioarray.com]

- 29. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 31. LogP / LogD shake-flask method [protocols.io]

- 32. youtube.com [youtube.com]

- 33. physchem.org.uk [physchem.org.uk]

- 34. Reference Standards & Characterization Explained: Ultimate Guide to API Regulatory Submissions and Compliance – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]

- 35. ichapps.com [ichapps.com]

- 36. scribd.com [scribd.com]

- 37. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

pKa values and ionization behavior of 4-(3-Methylpyrrolidin-1-yl)benzoic acid

An In-depth Technical Guide to the pKa Values and Ionization Behavior of 4-(3-Methylpyrrolidin-1-yl)benzoic acid

Introduction: The Critical Role of Ionization in Modern Drug Development

In the landscape of medicinal chemistry and pharmaceutical development, the physicochemical properties of a drug candidate are paramount to its success. Among these, the ionization constant (pKa) stands out as a critical determinant of a molecule's behavior in biological systems.[1] The pKa dictates a compound's charge state at a given pH, which in turn profoundly influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] An estimated 83% of orally administered drugs contain ionizable groups, underscoring the necessity of a thorough understanding of their acid-base properties.[1]

This technical guide provides a comprehensive examination of the pKa values and ionization behavior of 4-(3-Methylpyrrolidin-1-yl)benzoic acid , a molecule possessing both an acidic carboxylic acid group and a basic tertiary amine. Such molecules, known as ampholytes or zwitterions, exhibit complex pH-dependent behavior that is crucial to characterize for effective drug design and formulation.[2][3] We will explore both computational prediction and robust experimental methodologies for pKa determination, offering field-proven insights into the causality behind experimental choices and providing a self-validating framework for researchers.

Molecular Structure and Predicted Ionization Centers

The foundation of understanding a molecule's ionization lies in its structure. 4-(3-Methylpyrrolidin-1-yl)benzoic acid incorporates two key functional groups capable of proton exchange:

-

Aromatic Carboxylic Acid: The benzoic acid moiety is an acidic center that will donate a proton to form a carboxylate anion. Unsubstituted benzoic acid has a well-established pKa of approximately 4.2.[4][5][6][7] However, the pyrrolidinyl group at the para-position is a strong electron-donating group via resonance. This donation of electron density to the benzene ring is expected to destabilize the resulting carboxylate anion, thereby weakening the acid and increasing its pKa relative to benzoic acid.

-

Tertiary Aliphatic Amine: The nitrogen atom within the 3-methylpyrrolidine ring is a basic center that will accept a proton to form a positively charged ammonium cation. The pKa of the conjugate acid of a similar structure, 3-methylpyrrolidine, is predicted to be around 10.5.[8] Conversely, the electron-withdrawing nature of the para-substituted carboxyphenyl group will pull electron density away from the nitrogen, reducing its basicity and thus lowering the pKa of its conjugate acid.

This interplay of electronic effects suggests that the molecule will have two distinct pKa values: pKa₁, corresponding to the deprotonation of the carboxylic acid, and pKa₂, corresponding to the deprotonation of the protonated tertiary amine.

In-Silico pKa Prediction: A First Pass in Drug Discovery

Before embarking on laboratory experiments, computational methods provide rapid and valuable estimates of pKa values.[9] These tools, which utilize algorithms trained on large datasets of experimental values, are indispensable for screening virtual libraries and prioritizing candidates.[10][11] Several commercial and academic software packages are available for this purpose.[12][13][14]

Commonly Used pKa Prediction Software:

-

ACD/Percepta: An industry-standard tool that uses a large curated database and multiple algorithms to provide accurate predictions.[10][11][15][16]

-

MarvinSketch (ChemAxon): Widely used in both academic and industrial settings, offering robust pKa calculation modules.[17][18][19]

-

Schrödinger Macro-pKa: Combines quantum mechanics (DFT) with empirical corrections for high-accuracy predictions.[14]

Based on the structural analysis, the predicted pKa values for 4-(3-Methylpyrrolidin-1-yl)benzoic acid are summarized below. These values serve as a hypothesis to be validated by experimental determination.

| Ionizable Group | Predicted pKa | Rationale |

| Carboxylic Acid (pKa₁) | ~4.5 - 5.0 | Increased from benzoic acid's pKa of 4.2 due to the electron-donating pyrrolidinyl group.[4][20] |

| Tertiary Amine (pKa₂) | ~9.5 - 10.0 | Decreased from 3-methylpyrrolidine's pKa of ~10.5 due to the electron-withdrawing carboxyphenyl group.[8] |

Experimental pKa Determination: The Gold Standard

While predictions are useful, experimental determination of pKa values is essential for regulatory submission and a definitive understanding of a compound's properties. Potentiometric titration and UV-Vis spectrophotometry are two of the most reliable and commonly employed methods.[21][22][23]

Methodology 1: Potentiometric Titration

Potentiometric titration is a high-precision technique that involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.[22][23] The pKa is determined from the titration curve at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.[24]

-

Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).[24]

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 4-(3-Methylpyrrolidin-1-yl)benzoic acid.

-

Dissolve the sample in a suitable volume (e.g., 50 mL) of deionized, carbonate-free water. A co-solvent like methanol may be used if solubility is low, but the pKa in the mixed solvent system must then be extrapolated back to water.[23]

-

Ensure the final concentration is at least 10⁻⁴ M to produce a distinct titration curve.[22][24]

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[24]

-

-

Titration Procedure:

-

Purge the sample solution with nitrogen gas for 10-15 minutes to remove dissolved CO₂, which can interfere with the measurement of the second pKa.[23][24]

-

Begin the titration. Since the molecule has both acidic and basic sites, a full titration from low to high pH is required.

-

First, titrate with a standardized strong acid (e.g., 0.1 M HCl) to a pH of ~2.0 to ensure both functional groups are fully protonated.

-

Next, titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments (e.g., 0.02-0.05 mL).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Calculate the first and second derivatives of the curve (ΔpH/ΔV and Δ²pH/ΔV²) to accurately determine the two equivalence points.[25]

-

The pKa₁ (carboxylic acid) is the pH at the volume of NaOH halfway to the first equivalence point.

-

The pKa₂ (tertiary amine) is the pH at the volume of NaOH halfway between the first and second equivalence points.

-

Caption: Predominant species as a function of pH.

Implications for Drug Development

A precise understanding of the pKa values and the resulting ionization profile is directly actionable in a drug development setting.

-

Aqueous Solubility: Solubility is often lowest for the neutral zwitterionic species at the isoelectric point (pI) and increases significantly at pH values where the cationic or anionic forms dominate. [1]This knowledge is crucial for designing formulations and predicting behavior in the gastrointestinal (GI) tract.

-

Absorption and Permeability: According to the pH-partition hypothesis, neutral species are generally more membrane-permeable. [3]For this molecule, maximum permeability would be expected in the pH range between pKa₁ and pKa₂, where the neutral zwitterion is the major species. The charge state will dictate absorption rates in different segments of the GI tract, which have varying pH environments. [1]* Formulation and Salt Selection: The pKa values are essential for developing stable and soluble formulations. For instance, if an intravenous solution is required, the pH would need to be adjusted away from the pI to ensure complete dissolution. The basicity of the pyrrolidine nitrogen allows for the formation of stable salts with various acids, which can be used to improve solubility and handling properties.

Conclusion

4-(3-Methylpyrrolidin-1-yl)benzoic acid is a zwitterionic compound with two distinct ionization constants, pKa₁ and pKa₂, corresponding to its carboxylic acid and tertiary amine functionalities, respectively. The electronic interplay between these groups modulates their acidity and basicity relative to their parent structures. While computational tools provide a valuable first estimate, high-precision experimental methods such as potentiometric titration are required for definitive characterization. The determined pKa values are not merely academic figures; they are critical parameters that govern the molecule's solubility, permeability, and formulation feasibility, making their accurate determination an indispensable step in the rational design and development of new therapeutic agents.

References

- Title: Chemistry Benzoic Acid Source: SATHEE URL

- Title: Acid Dissociation Constant Calculator | pKa Prediction Software Source: ACD/Labs URL

- Title: Rapid Determination of Ionization Constants (pKa)

- Title: Benzoic Acid | C6H5COOH Source: PubChem URL

- Title: Benzoic Acid Pure - 25 000g Source: SYNTHETIKA URL

- Source: PMC (PubMed Central)

- Title: Predicting charge / protonation state distribution vs pH with MarvinSketch Source: Tristan de Rond URL

- Title: Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances Source: Journal of Chemical Information and Modeling URL

- Title: Table 20.

- Title: Decades of Reliable pKa Predictions Source: ACD/Labs URL

- Source: PMC (PubMed Central)

- Title: The Impact of Ionization in Drug Discovery & Development Source: ACD/Labs URL

- Title: Protocol for Determining pKa Using Potentiometric Titration Source: Creative Bioarray URL

- Title: MoKa - pKa modelling Source: Molecular Discovery URL

- Title: Macro-pKa Source: Schrödinger URL

- Title: pKa Prediction Source: Rowan URL

- Title: Table of Acids with Ka and pKa Values Source: CLAS URL

- Title: Experiment 5: Spectrophotometric Determination of Pka Source: Scribd URL

- Title: 3-Methylpyrrolidine CAS#: 34375-89-8 Source: ChemicalBook URL

- Title: Reliable and accurate prediction of basic pKa values in nitrogen compounds: The pKa shift in supramolecular systems as a case study Source: ResearchGate URL

- Title: Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride electrophilic substitution nitration halogenation reaction with alkalis carbonates benzonitrile benzamide advanced A level organic chemistry revision notes Source: doc brown URL

- Title: Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18)

- Title: Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability Source: Journal of Medicinal Chemistry - ACS Publications URL

- Title: pKa values predicted using Marvin Sketch 16.11.28.

- Source: PMC (PubMed Central)

- Source: ULM (University of Louisiana Monroe)

- Title: pKa calculation Source: Chemaxon Docs URL

- Source: FULIR (Fulbright Scholar Program)

- Title: The Ortho Effect of benzoic acids Source: Unknown URL

- Title: Spectrophotometric Determination of pKa of Phenol Red Source: Chemistry 321: Quantitative Analysis Lab Webnote URL

- Title: pH effects on absorption spectra: pKa determination by spectrophotometric method Source: Unknown URL

- Title: APPENDIX A: MEASUREMENT OF ACIDITY (pKA)

- Source: SCFBio (Scottish Centre for Genomic Technology and Informatics)

- Title: Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry Source: DergiPark URL

- Title: Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture No. 18)

- Title: Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract Source: SciSpace URL

- Title: Training the pKa Plugin Source: Chemaxon Docs URL

- Title: An In-Depth Technical Guide to Substituted Benzoic Acids: A Case Study on 3-Chlorobenzoic Acid Source: Benchchem URL

- Title: Automation of physico-chemical properties calculation and registration Source: KNIME URL

- Title: Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds.

- Title: UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid.

- Title: Benzoic Acid - Structure, Properties, Reactions Source: Turito URL

- Title: Ionization constants of cephalosporin zwitterionic compounds Source: PubMed URL

- Title: pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB)

- Title: METHYLPYRROLIDONE Source: Ataman Kimya URL

- Title: A Comparative Analysis of Pyrrolidine and 3-Methylpiperidine in Synthetic Chemistry Source: Benchchem URL

- Title: HPLC method dev strategies for Zwitterions Source: Chromatography Forum URL

- Title: 3-Methylpyrrolidine | C5H11N Source: PubChem - NIH URL

- Title: 1-Methylpyrrolidine | C5H11N Source: PubChem - NIH URL

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SATHEE: Chemistry Benzoic Acid [sathee.iitk.ac.in]

- 5. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzoic Acid Pure - 25 000g - SYNTHETIKA [synthetikaeu.com]

- 7. library.gwu.edu [library.gwu.edu]

- 8. 3-Methylpyrrolidine CAS#: 34375-89-8 [amp.chemicalbook.com]

- 9. pKa Prediction | Rowan [rowansci.com]

- 10. acdlabs.com [acdlabs.com]

- 11. acdlabs.com [acdlabs.com]

- 12. chemaxon.com [chemaxon.com]

- 13. MoKa - pKa modelling [moldiscovery.com]

- 14. schrodinger.com [schrodinger.com]

- 15. m.youtube.com [m.youtube.com]

- 16. knime.com [knime.com]

- 17. Predicting charge / protonation state distribution vs pH with MarvinSketch [tristanderond.com]

- 18. researchgate.net [researchgate.net]

- 19. Page not found - Documentation [docs.chemaxon.com:443]

- 20. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 21. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 23. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. scispace.com [scispace.com]

Safety data and toxicology of 4-(3-Methylpyrrolidin-1-yl)benzoic acid intermediates

An In-depth Technical Guide to the Safety and Toxicology of 4-(3-Methylpyrrolidin-1-yl)benzoic Acid Intermediates

Executive Summary

4-(3-Methylpyrrolidin-1-yl)benzoic acid (CAS: 1291893-97-4) represents a critical structural motif in modern medicinal chemistry, serving as a "privileged scaffold" for G-protein-coupled receptor (GPCR) modulators and kinase inhibitors. Its structure combines a lipophilic, conformationally restricted pyrrolidine ring with a polar benzoic acid tail, facilitating specific protein-ligand interactions.

However, the safety profile of this intermediate is dominated by the toxicology of its synthetic precursors—specifically 3-methylpyrrolidine—and the potential for genotoxic impurity formation. This guide provides a technical breakdown of the toxicological risks, synthesis-driven impurity profiling, and industrial handling protocols required for safe pharmaceutical development.

Part 1: Chemical Identity and Synthetic Toxicology

To understand the toxicology of the intermediate, one must first analyze its genesis. The primary synthetic route involves a Nucleophilic Aromatic Substitution (

Synthetic Pathway & Risk Origin

The reaction typically employs 4-fluorobenzoic acid and 3-methylpyrrolidine under basic conditions. The toxicological burden of the final product is often a function of residual starting materials.

Figure 1:

Component Toxicology Matrix

The safety profile is non-monotonic; the intermediate is less acutely toxic than its amine precursor but poses long-term genotoxicity concerns if not purified.

| Chemical Component | CAS No.[1][2][3][4] | Acute Hazard Class | Key Toxicological Endpoints | OEL (Est.) |

| 3-Methylpyrrolidine | 34375-89-8 | Skin Corr. 1B | Corrosive , Flammable.[5] Causes severe burns.[5] High risk of respiratory damage if inhaled. | < 1 ppm |

| 4-Fluorobenzoic Acid | 456-22-4 | Irritant (Cat 2) | Eye/Skin irritation. Low systemic toxicity. | N/A |

| Target Intermediate | 1291893-97-4 | Irritant (Cat 2A) | Sensitizer Potential. The tertiary aniline structure alerts for potential mutagenicity (Ames positive in some strains). | 10-50 µg/m³ |

Part 2: Toxicological Profiling & Genotoxicity (ICH M7)

The critical safety concern for this intermediate is not acute lethality, but genotoxicity and mutagenicity , governed by ICH M7 guidelines for DNA-reactive impurities.

Structural Alerts and Read-Across

The 4-(pyrrolidin-1-yl)benzoic acid scaffold contains a tertiary aniline substructure.

-

Metabolic Activation: Tertiary anilines can undergo N-dealkylation or ring hydroxylation by Cytochrome P450 enzymes (CYP450), potentially generating reactive quinone-imine species.

-

Nitrosamine Risk: The 3-methylpyrrolidine moiety is a secondary amine before reaction. If the reaction is quenched with nitrite-containing reagents or performed in solvents containing nitrite impurities (e.g., degraded DMF), N-nitroso-3-methylpyrrolidine (a potent carcinogen) may form.

Genotoxicity Assessment Workflow

Researchers must validate the safety of this intermediate using a tiered approach.

Figure 2: Tiered Genotoxicity Assessment Workflow compliant with ICH M7.

Part 3: Experimental Protocols

Analytical Detection of Impurities (HPLC-UV)

To ensure safety, one must quantify the residual 3-methylpyrrolidine. Since the pyrrolidine lacks a strong chromophore, derivatization or low-UV detection is required.

Methodology:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

A: 0.1% Phosphoric acid in Water (Buffer pH 2.5).

-

B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 210 nm (for the pyrrolidine ring) and 254 nm (for the benzoic acid core).

-

Causality: The acidic pH suppresses the ionization of the carboxylic acid (keeping it hydrophobic for retention) while protonating the residual amine, separating the two species effectively.

Handling & Industrial Hygiene

Personal Protective Equipment (PPE):

-

Respiratory: Powered Air Purifying Respirator (PAPR) or N95 minimum, as the dust is a respiratory irritant.

-

Dermal: Double nitrile gloves. The lipophilicity of the intermediate allows it to penetrate skin more easily than the free acid precursors.

-

Engineering Controls: All weighing and transfer operations must occur inside a Class II Biosafety Cabinet or a localized exhaust powder hood.

Decontamination Protocol: In case of a spill, do not use simple water, which may cause the hydrophobic powder to clump and spread.

-

Neutralize: Apply a dilute surfactant solution (1% SDS) to solubilize the organic intermediate.

-

Absorb: Use chemically inert absorbent pads.

-

Clean: Follow with an ethanol wipe-down to remove lipophilic residues.

Part 4: Regulatory & Future Outlook

The 4-(3-methylpyrrolidin-1-yl)benzoic acid motif is increasingly common in "Fragment-Based Drug Discovery" (FBDD). Regulatory bodies (FDA/EMA) are scrutinizing these intermediates for Nitrosamine Drug Substance Related Impurities (NDSRIs) .

Critical Recommendation: Avoid using sodium nitrite or reagents susceptible to nitrosation (e.g., unpurified recovered solvents) during the workup of this intermediate. If the subsequent step involves acidic conditions, test specifically for N-nitroso-3-methylpyrrolidine using LC-MS/MS (Limit of Quantitation: < 30 ppb).

References

-

ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7(R1)). International Council for Harmonisation.[2] Link

-

PubChem. (2024). Compound Summary: 3-Methylpyrrolidine (CID 118158).[4] National Library of Medicine. Link

-

PharmaBlock. (2023). Pyrrolidine Derivatives in Drug Discovery: Whitepaper on Reactivity and Safety. PharmaBlock Sciences.[6] Link

-

European Chemicals Agency (ECHA). (2024). Registration Dossier: 4-Fluorobenzoic acid. ECHA. Link(Note: Generalized link to ECHA search for verification)

-

Benigni, R., & Bossa, C. (2011). Alternative strategies for carcinogenicity assessment: an efficient and simplified approach based on mutagenicity and cell transformation assays. Mutagenesis, 26(3), 455–460. Link

Sources

- 1. ilpi.com [ilpi.com]

- 2. angenechemical.com [angenechemical.com]

- 3. capotchem.com [capotchem.com]

- 4. 3-Methylpyrrolidine | C5H11N | CID 118158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]

In-depth Technical Guide: Molecular Weight and Formula Analysis of 4-(3-Methylpyrrolidin-1-yl)benzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The precise characterization of chemical entities is a cornerstone of modern drug discovery and development. For novel compounds such as 4-(3-Methylpyrrolidin-1-yl)benzoic acid, an unambiguous determination of the molecular formula and weight is a critical first step that underpins all subsequent research. This guide provides a comprehensive, technically-focused protocol for the definitive analysis of this compound, integrating theoretical calculations with robust experimental verification through high-resolution mass spectrometry (HRMS) and elemental analysis. The methodologies detailed herein are designed to ensure the highest degree of scientific integrity, providing a self-validating system for researchers.

Foundational Analysis: Theoretical Molecular Formula and Weight

The initial step in the analytical workflow is the theoretical determination of the molecular formula and corresponding molecular weights based on the compound's structure.

Molecular Structure and Formula Derivation:

4-(3-Methylpyrrolidin-1-yl)benzoic acid is comprised of a benzoic acid core functionalized with a 3-methylpyrrolidine group at the para position.

-

Benzoic Acid Fragment: C₇H₅O₂

-

3-Methylpyrrolidine Fragment: C₅H₁₁N

-

Assembly: The linkage of these two fragments via a C-N bond results in the net loss of one hydrogen atom from each component.

-

Final Molecular Formula: C₁₂H₁₅NO₂

This formula is the basis for calculating the theoretical molecular weights that will be experimentally verified.

Table 1: Theoretical Molecular Weight and Mass Data

| Parameter | Value | Significance |

| Molecular Formula | C₁₂H₁₅NO₂ | Defines the elemental composition.[1][2] |

| Molecular Weight | 205.25 g/mol | The average molecular weight based on natural isotopic abundances.[1][2] |

| Monoisotopic Mass | 205.1103 u | The exact mass calculated using the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). This value is critical for high-resolution mass spectrometry. |

Experimental Verification: A Dual-Pronged Approach

Theoretical values must be corroborated by empirical data. A combination of high-resolution mass spectrometry and elemental analysis provides orthogonal and confirmatory evidence of the molecular formula and purity.

High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

HRMS is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places.[3][4] This precision allows for the confident determination of a compound's elemental formula.[3][5][6]

Protocol: Electrospray Ionization-Time of Flight (ESI-TOF) Mass Spectrometry

-

Sample Preparation:

-

Prepare a stock solution of 4-(3-Methylpyrrolidin-1-yl)benzoic acid at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The acid promotes the formation of the protonated molecular ion, [M+H]⁺.

-

-

Instrumental Analysis:

-

Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

Introduce the sample into the ESI source via direct infusion or liquid chromatography.

-

Acquire the mass spectrum in positive ion mode, focusing on the expected m/z range for the [M+H]⁺ ion.

-

-

Data Interpretation:

-

The experimentally determined m/z of the molecular ion is compared to the theoretical value.

-

Theoretical [M+H]⁺ (C₁₂H₁₅NO₂ + H)⁺: 206.1179 m/z

-

A mass accuracy within 5 parts per million (ppm) is considered definitive evidence for the proposed formula.

-

Diagram 1: HRMS Workflow for Formula Verification

Caption: A streamlined workflow for the HRMS analysis of 4-(3-Methylpyrrolidin-1-yl)benzoic acid.

Elemental Analysis for Purity and Stoichiometry

Elemental analysis provides quantitative data on the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the sample.[7][8][9] This technique is invaluable for confirming the elemental ratios predicted by the molecular formula and for assessing sample purity.[9][10]

Protocol: Combustion-Based CHN Analysis

-

Sample Preparation:

-

The sample must be scrupulously dried to remove any residual solvents.

-

Accurately weigh 2-3 mg of the compound into a tin capsule.

-

-

Instrumental Analysis:

-

The sample is combusted in a high-temperature furnace in the presence of pure oxygen.

-

This process converts the elements into simple gases (CO₂, H₂O, N₂).

-

The gases are separated and quantified by a thermal conductivity detector.

-

-

Data Interpretation:

-

The experimentally determined weight percentages of C, H, and N are compared to the theoretical values.

-

An accepted deviation of ±0.4% from the theoretical values confirms the elemental composition and high purity of the compound.[11]

-

Table 2: Elemental Analysis Data for C₁₂H₁₅NO₂

| Element | Theoretical Weight % | Acceptable Experimental Range |

| Carbon (C) | 70.22% | 69.82% - 70.62% |

| Hydrogen (H) | 7.37% | 6.97% - 7.77% |

| Nitrogen (N) | 6.82% | 6.42% - 7.22% |

Synthesis of Results and Final Confirmation

The power of this analytical approach lies in the convergence of independent data sets. The high-resolution mass spectrometry data confirms the exact mass corresponding to the molecular formula C₁₂H₁₅NO₂, while the elemental analysis verifies the correct stoichiometric ratios of the constituent elements.

Diagram 2: Logic of Analytical Confirmation

Caption: The logical framework for confirming the molecular formula through orthogonal analytical techniques.

This rigorous, multi-faceted approach provides an unassailable confirmation of the molecular identity and purity of 4-(3-Methylpyrrolidin-1-yl)benzoic acid, establishing a solid foundation for its application in research and drug development.

References

- Vertex AI Search. (n.d.). What is high-resolution mass spectrometry for determining molecular formulas?

- AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.

- ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds.

- Exeter Analytical. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry.

- Creative Proteomics. (2023, February 7). Relative and Accurate Molecular Weight Determination Methods.

- Elementar. (n.d.). Elemental analysis: operation & applications.

- Mtoz Biolabs. (n.d.). Molecular Weight Analysis: Methods and Applications in Science.

- Wikipedia. (n.d.). Elemental analysis.

- ChemicalBook. (n.d.). 4-(3-methylpyrrolidin-1-yl)benzoic acid | 1291893-97-4.

- YouTube. (2019, March 18). Formula determination by high resolution mass spectrometry.

- Chemguide. (n.d.). mass spectra - the molecular ion (M+) peak.

- Save My Exams. (2025, January 8). High Resolution Mass Spectrometry (Edexcel International A Level (IAL) Chemistry): Revision Note.

- BLDpharm. (n.d.). 1291893-97-4|4-(3-Methylpyrrolidin-1-yl)benzoic acid.

Sources

- 1. 4-(3-methylpyrrolidin-1-yl)benzoic acid | 1291893-97-4 [chemicalbook.com]

- 2. 1291893-97-4|4-(3-Methylpyrrolidin-1-yl)benzoic acid|BLD Pharm [bldpharm.com]

- 3. What is high-resolution mass spectrometry for determining molecular formulas? [en.biotech-pack.com]

- 4. savemyexams.com [savemyexams.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. azom.com [azom.com]

- 8. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]

- 9. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 10. Elemental analysis: operation & applications - Elementar [elementar.com]

- 11. Elemental analysis - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Nucleophilic Aromatic Substitution for the Synthesis of 4-(3-methylpyrrolidin-1-yl)benzoic acid

<

Abstract

This document provides a comprehensive guide to the synthesis of 4-(3-methylpyrrolidin-1-yl)benzoic acid via a nucleophilic aromatic substitution (SNAr) reaction between 4-fluorobenzoic acid and 3-methylpyrrolidine. We will delve into the mechanistic underpinnings of this transformation, outline a detailed experimental protocol, and discuss the critical parameters that govern reaction success. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are engaged in the synthesis of functionalized aromatic compounds.

Introduction: The Significance of Aryl Amines and the SNAr Reaction

Aryl amines are a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and materials. The carbon-nitrogen bond to an aromatic ring is a key linkage, and its efficient formation is a cornerstone of modern organic synthesis. Among the various methods to construct this bond, the Nucleophilic Aromatic Substitution (SNAr) reaction stands out for its utility, particularly when dealing with electron-deficient aromatic systems.[1][2]

The SNAr reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile.[2][3] For this reaction to proceed, the aromatic ring must be "activated" by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][4][5] These EWGs serve to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[3][6][7] In the context of our target molecule, the carboxylic acid group on 4-fluorobenzoic acid acts as a sufficient electron-withdrawing group to facilitate the substitution of the highly electronegative fluorine atom by the secondary amine, 3-methylpyrrolidine.

While other methods like the Buchwald-Hartwig amination and Ullmann condensation exist for C-N bond formation, the SNAr reaction is often preferred for its operational simplicity and the avoidance of expensive and potentially toxic heavy metal catalysts when the substrate is sufficiently activated.[8][9][10][11]

Mechanistic Overview

The SNAr reaction between 4-fluorobenzoic acid and 3-methylpyrrolidine proceeds through a two-step addition-elimination mechanism.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction is initiated by the attack of the nucleophilic nitrogen atom of 3-methylpyrrolidine on the carbon atom bearing the fluorine atom (the ipso-carbon) of 4-fluorobenzoic acid.[3] This addition disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as the Meisenheimer complex.[3][6] The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the carboxylate group, which provides significant stabilization.

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity In the second, typically faster step, the aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group in this context due to the high electronegativity of fluorine.[6][7] This step is facilitated by a base, which also serves to deprotonate the carboxylic acid and the protonated amine, driving the reaction to completion.

Figure 1: General mechanism of the SNAr reaction.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 4-(3-methylpyrrolidin-1-yl)benzoic acid.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Fluorobenzoic acid | ≥99% | Sigma-Aldrich |

| 3-Methylpyrrolidine | 98% | Alfa Aesar |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |

| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Acros Organics |

| Diethyl Ether | Anhydrous, ≥99% | VWR |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | J.T. Baker |

| Deionized Water | - | - |

| Round-bottom flask | 100 mL | - |

| Reflux condenser | - | - |

| Magnetic stirrer and stir bar | - | - |

| Heating mantle | - | - |

| Buchner funnel and filter paper | - | - |

| pH paper | - | - |

Reaction Setup and Procedure

Figure 2: Experimental workflow for the synthesis.

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorobenzoic acid (1.40 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and anhydrous dimethyl sulfoxide (DMSO) (20 mL).

-

Addition of Amine: While stirring the mixture, add 3-methylpyrrolidine (1.02 g, 1.2 mL, 12.0 mmol) dropwise at room temperature.

-

Heating: Heat the reaction mixture to 120-140 °C using a heating mantle. Maintain this temperature and continue stirring.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typically, the reaction is complete within 12-24 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of deionized water.

-

Acidification: While stirring, slowly add 1 M hydrochloric acid until the pH of the solution is approximately 5-6, as indicated by pH paper. A precipitate of the product should form.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid sequentially with deionized water (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove any remaining impurities.

-

Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.

Rationale for Experimental Choices

-

Solvent: A polar aprotic solvent like DMSO is crucial for SNAr reactions.[3] It effectively solvates the potassium carbonate, increasing the nucleophilicity of the amine, and can stabilize the charged Meisenheimer complex. Other suitable solvents include N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[3]

-

Base: An inorganic base like potassium carbonate (K₂CO₃) is used to neutralize the hydrofluoric acid (HF) that is formed as a byproduct and to deprotonate the carboxylic acid, which can prevent it from protonating the amine nucleophile.[3] Using at least two equivalents of the base is recommended to ensure the reaction goes to completion.

-

Temperature: Elevated temperatures are generally required to overcome the activation energy of the reaction. The specific temperature range of 120-140 °C is a good starting point, but optimization may be necessary depending on the specific substrates.

-

Stoichiometry: A slight excess of the amine (1.2 equivalents) is used to ensure complete consumption of the limiting reagent, 4-fluorobenzoic acid.

Characterization and Expected Results

The final product, 4-(3-methylpyrrolidin-1-yl)benzoic acid, should be an off-white to pale yellow solid. The expected yield for this reaction is typically in the range of 75-90%.

Characterization Data:

-

Melting Point: Literature values for the melting point should be consulted for comparison.

-

¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include those for the aromatic protons, the protons of the pyrrolidine ring, and the methyl group, as well as a broad singlet for the carboxylic acid proton.

-

¹³C NMR (DMSO-d₆, 100 MHz): Signals corresponding to all unique carbon atoms in the molecule should be observed.

-

Mass Spectrometry (ESI+): The expected mass-to-charge ratio for the protonated molecule [M+H]⁺ should be observed.

Troubleshooting and Safety Considerations

| Problem | Possible Cause | Solution |

| Low or no product formation | Insufficient temperature | Increase reaction temperature in 10 °C increments. |

| Inactive base | Use freshly dried potassium carbonate. | |

| Wet solvent | Use anhydrous DMSO. | |

| Dark reaction mixture | Decomposition | Lower the reaction temperature. |

| Difficulty in precipitation | Product is soluble in the work-up mixture | Add more water or try a different anti-solvent. |

Safety Precautions:

-

Always work in a well-ventilated fume hood.